molecular formula C13H14N2O2S B12145896 4-propoxy-N-(1,3-thiazol-2-yl)benzamide

4-propoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12145896
M. Wt: 262.33 g/mol
InChI Key: DHNXTFLHOYJIHV-UHFFFAOYSA-N
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Description

4-propoxy-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the condensation of 4-propoxybenzoic acid with 2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: It can be used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. As an anti-inflammatory agent, it may inhibit the activity of enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

4-propoxy-N-(1,3-thiazol-2-yl)benzamide can be compared with other benzamide derivatives and thiazole-containing compounds:

    N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a propoxy group, leading to different biological activities.

    N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: Contains a thiazolidinone ring, exhibiting different pharmacological properties.

    4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds are known for their HSP90 inhibitory activity, which is different from the antimicrobial and anti-inflammatory activities of this compound.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-propoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16)

InChI Key

DHNXTFLHOYJIHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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